![molecular formula C11H14N4 B2368825 N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine CAS No. 2309735-01-9](/img/structure/B2368825.png)
N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine” is a chemical compound that has been studied for its potential biological activities . It has been found to inhibit Mycobacterium tuberculosis bd oxidase and has been studied as a potential cyclin-dependent kinase 2 inhibitor for cancer therapy .
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidin-4-amine derivatives involves various chemical transformations . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be elucidated based on spectroscopic data and elemental analyses . The structure is composed of a pyridopyrimidine moiety, which is a combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives are complex and involve multiple steps . For example, the cyclization of 5-acetyl-4-aminopyrimidines involves the acetyl methyl group and the amide carbonyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined based on spectroscopic data and elemental analyses .Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Antagonism and Anti-inflammatory Activity
A series of 2-aminopyrimidines, including compounds related to N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine, were synthesized and evaluated as ligands for the histamine H4 receptor (H4R). The optimization of these compounds led to derivatives showing potent in vitro activity and efficacy as anti-inflammatory agents in animal models, highlighting the potential of H4R antagonists in managing inflammation and pain (Altenbach et al., 2008).
Synthesis and Heterocyclic Compound Development
Research on N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, related to this compound, utilized palladium-catalyzed Buchwald-Hartwig amination. These compounds were synthesized in moderate to good yields and represent a versatile method for preparing new heterocyclic compounds, which can be applied in various fields of medicinal chemistry (El-Deeb et al., 2008).
Flash Vacuum Thermolysis for Imidazoazines Synthesis
A novel method involving flash vacuum thermolysis of N-(tert-butyl)-N-(pyrimidin-2-ylmethylidene)amine and related compounds was developed to synthesize imidazoazines efficiently. This approach provides excellent yields for monocyclic imines and demonstrates the versatility of this compound analogs in synthesizing complex heterocyclic structures (Justyna et al., 2017).
Insecticidal and Antibacterial Potential of Pyrimidine-Pyrazole Heterocyclics
Cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation yielded compounds with significant insecticidal and antibacterial activities. This study illustrates the potential of this compound derivatives in developing new agrochemical and pharmaceutical agents (Deohate & Palaspagar, 2020).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, including derivatives of this compound, have been employed as intermediates in the asymmetric synthesis of a wide range of amines. These compounds serve as powerful chiral directing groups and facilitate the synthesis of highly enantioenriched amines, demonstrating their utility in synthetic organic chemistry (Ellman et al., 2002).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine is a compound that has shown significant interest in the medicinal chemistry community as a scaffold for the development of kinase inhibitors . The primary targets of this compound are kinases, which play a crucial role in cellular signaling pathways . Specifically, it has been found to inhibit CDK2, a kinase involved in cell cycle regulation .
Mode of Action
The compound interacts with its targets, the kinases, by mimicking the binding interactions in the kinase active sites . This allows the compound to inhibit the activity of the kinases, leading to changes in the cellular signaling pathways that these kinases are involved in .
Biochemical Pathways
The inhibition of kinases by N-tert-butylpyrido[3,4-d]pyrimidin-4-amine affects various biochemical pathways. For instance, the inhibition of CDK2 can lead to alterations in cell cycle progression . This can have downstream effects on cellular proliferation and growth, which is particularly relevant in the context of cancer treatment .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of certain cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of certain types of cancer .
Eigenschaften
IUPAC Name |
N-tert-butylpyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)15-10-8-4-5-12-6-9(8)13-7-14-10/h4-7H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFXUZATPHKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=NC2=C1C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
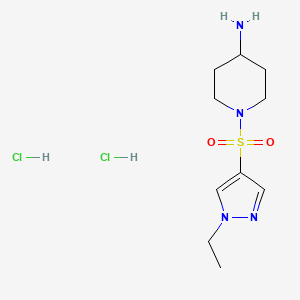
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)
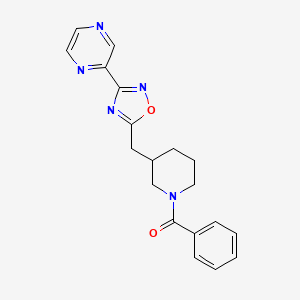
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)
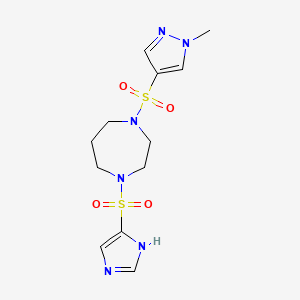

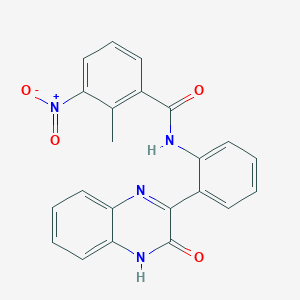

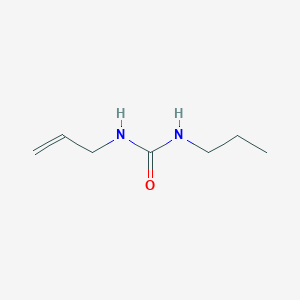


![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)
